N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
N-(3-Ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core. The molecule is distinguished by a carboxamide group at position 2, substituted with a 3-ethoxypropyl chain.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-22-9-5-7-17-14(20)12-10-11-15(23-12)18-13-6-3-4-8-19(13)16(11)21/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVGEQNYIOLYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=C(S1)N=C3C=CC=CN3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323754 | |
| Record name | N-(3-ethoxypropyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
689744-10-3 | |
| Record name | N-(3-ethoxypropyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Analogous Compounds
*Hypothetical values based on structural extrapolation.
Key Observations:
Aromatic vs. Aliphatic Substituents: The N-(3-pyridinyl) derivative () exhibits enhanced polarity due to its aromatic nitrogen, likely improving solubility in aqueous media . The N-[2-(methylthio)phenyl] analog () incorporates a sulfur atom, which may influence redox interactions or metabolic stability .
The 3-ethoxypropyl chain in the target compound balances steric bulk with ether oxygen polarity, suggesting intermediate solubility compared to purely aromatic or alkyl substituents.
Pharmacological and Physicochemical Inferences
Table 2: Hypothetical Property Comparison
Discussion:
- Solubility : The ethoxy group’s oxygen atom in the target compound may form hydrogen bonds, improving aqueous solubility compared to purely alkyl chains (e.g., ’s isopropylphenyl). However, it is less polar than the pyridinyl group in .
- Bioavailability : The 3-ethoxypropyl chain’s flexibility and moderate lipophilicity could enhance intestinal absorption compared to rigid aromatic substituents.
- Metabolism : Ethoxy groups are prone to oxidative cleavage, suggesting the target compound may undergo hepatic metabolism via cytochrome P450 enzymes. This contrasts with ’s methylthio group, which might undergo sulfoxidation .
Biological Activity
N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridine ring fused with a thieno group. Its molecular formula is , and it has a molecular weight of approximately 305.334 g/mol. The ethoxypropyl side chain is believed to enhance solubility and bioavailability, which may contribute to its biological efficacy .
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression. Molecular docking studies suggest favorable interactions with CDK2, indicating its potential as a therapeutic agent in oncology .
- Anti-inflammatory and Analgesic Effects : Modifications to the pyridine moiety may enhance the analgesic properties of this compound, making it a candidate for pain management solutions .
Comparative Analysis with Related Compounds
The following table compares this compound with other similar compounds in terms of structure and biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-methylpropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide | Similar core structure with different alkyl chain | Potential anticancer activity |
| N-(benzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide | Benzyl substitution on the nitrogen | Enhanced analgesic properties |
| 6-amino-pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives | Variation in functional groups | Antimicrobial activity |
The unique ethoxypropyl side chain distinguishes this compound from others in the class by potentially improving solubility while maintaining or enhancing biological efficacy .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, studies indicated significant cytotoxic effects against human breast cancer cells (MCF7) and colon cancer cells (HT29) at micromolar concentrations.
- In Vivo Studies : Animal models have shown that treatment with this compound leads to reduced tumor growth compared to control groups. These findings support its potential application in cancer therapy.
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Q & A
Q. Methodology :
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC over 24h .
- Plasma stability : Incubate with human plasma; quantify parent compound using LC-MS/MS .
- Thermal analysis : TGA/DSC to determine decomposition temperature (T > 200°C) .
Advanced: How can computational methods predict off-target interactions?
- Pharmacophore modeling : Screen against ChEMBL database for similarity to kinase inhibitors (e.g., EGFR, VEGFR).
- Proteome-wide docking : Use AlphaFold-predicted structures to identify binding to non-PARP targets (e.g., TrmD enzyme in P. aeruginosa) .
- ADMET prediction : SwissADME estimates blood-brain barrier penetration (logBB < 0.3) and CYP450 inhibition risks .
Basic: What protocols are used for biofilm inhibition assays?
Q. Steps :
Biofilm formation : Incubate P. aeruginosa in microtiter plates with sub-MIC concentrations (25 µg/mL) for 24h .
Staining : Fix biofilms with 0.1% crystal violet; quantify via absorbance at 630 nm.
Statistical analysis : Kruskal-Wallis test (p < 0.05) validates significance vs. controls .
Advanced: How to reconcile contradictory data on antiviral vs. anticancer activity?
- Source validation : Cross-check with peer-reviewed studies (e.g., disregard non-peer-reviewed claims from BenchChem) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace ethoxypropyl with benzyl) to isolate antiviral vs. anticancer moieties .
- Dose-response profiling : Test broad concentration ranges (0.1–100 µM) to identify pleiotropic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
